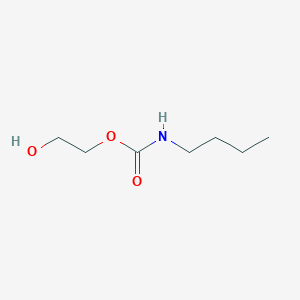

2-hydroxyethyl N-butylcarbamate

説明

“2-hydroxyethyl N-butylcarbamate” is an organic compound . It is used in various applications, including as a reagent in the synthesis of other compounds .

Synthesis Analysis

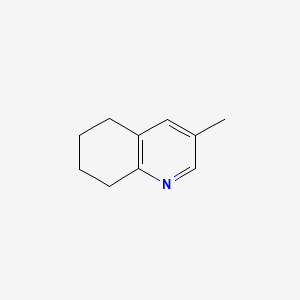

The synthesis of compounds related to “2-hydroxyethyl N-butylcarbamate” has been reported in the literature. For instance, the synthesis of microcellular porous polymers based on 2-hydroxyethyl methacrylate (HEMA) by free radical polymerisation of a continuous phase of high internal phase emulsion (HIPE) has been described . Another study reported the synthesis of novel Co(II) and V(IV) complexes from an (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol ligand .

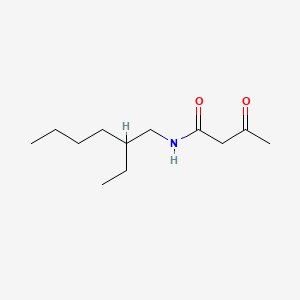

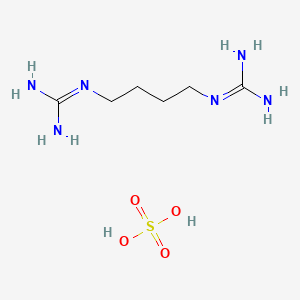

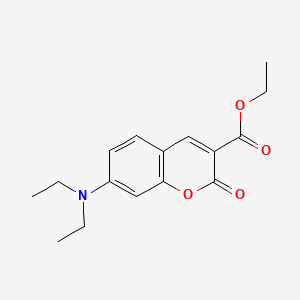

Molecular Structure Analysis

The molecular structure of “2-hydroxyethyl N-butylcarbamate” is characterized by the presence of a carbamate group, which consists of a carbonyl (C=O) group and an amine (NH2) group . The molecular weight of the compound is 161.2 g/mol.

科学的研究の応用

Biomedical Applications: Cell Scaffolding

2-hydroxyethyl methacrylate (HEMA): , a related compound to 2-hydroxyethyl N-butylcarbamate, has been utilized in the creation of cryogels . These macroporous, interconnected materials exhibit potential as cell scaffolds due to their unique structure, which includes large interconnected pores that can reach up to 100 µm in size and total porosity of 94-97%. The elasticity and tunable mechanical properties of these HEMA-based materials make them suitable for biomedical applications, particularly in cell culturing .

Drug Delivery Systems

HEMA has also been employed in the synthesis of hydrogels for controlled drug release . These hydrogels can be modified to respond to various stimuli, such as UV irradiation, to release drugs at a controlled rate. This is particularly useful for creating a controlled release system for medications, such as those used in the treatment of Alzheimer’s disease .

Alzheimer’s Disease Treatment

The hydrogels based on HEMA have been specifically studied for their application in treating Alzheimer’s disease. By incorporating photo-initiators into the hydrogels, researchers can influence the drug release behavior, optimizing the delivery of therapeutic agents like donepezil hydrochloride, which is used to manage cognitive symptoms in Alzheimer’s patients .

Responsive Behaviors in Material Science

The responsive behaviors of HEMA hydrogels have been investigated by recording swelling ratios under different conditions. This property is significant in material science, where the ability of a material to respond to environmental changes can be harnessed for various applications, including sensors and actuators .

Synthesis and Characterization of Copolymer Hydrogels

Copolymer hydrogels synthesized using HEMA and acrylamide (AAm) as co-monomers have been reported. These hydrogels are characterized for their potential applications, which could include drug delivery, wound healing, and tissue engineering .

Stimuli-Responsive Polymer Grafting

HEMA-based macroporous hydrogels have been modified by grafting stimuli-responsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), with high density using atom transfer radical polymerization (ATRP). This modification allows the hydrogels to exhibit stimuli-responsive behaviors, which are valuable in creating smart materials for biomedical and environmental applications .

Safety and Hazards

The safety data sheet for a related compound, 3-Iodo-2-propynyl N-butylcarbamate, indicates that it is harmful if swallowed, toxic if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also noted to cause damage to organs through prolonged or repeated exposure .

将来の方向性

The future directions for “2-hydroxyethyl N-butylcarbamate” and related compounds could involve further exploration of their potential applications. For instance, the synthesis of microcellular porous polymers based on 2-hydroxyethyl methacrylate (HEMA) by free radical polymerisation of a continuous phase of high internal phase emulsion (HIPE) has been proposed as a promising route for the production of N-vinyl-2-pyrrolidone monomers from biogenic acids .

特性

IUPAC Name |

2-hydroxyethyl N-butylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-2-3-4-8-7(10)11-6-5-9/h9H,2-6H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTRRBGETIJCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927056 | |

| Record name | 2-Hydroxyethyl hydrogen butylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxyethyl N-butylcarbamate | |

CAS RN |

13105-54-9 | |

| Record name | 2-Hydroxyethyl butylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13105-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC29170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl hydrogen butylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

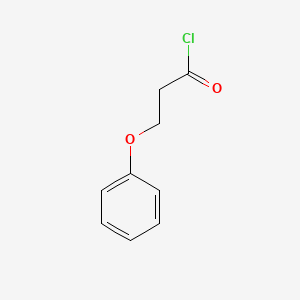

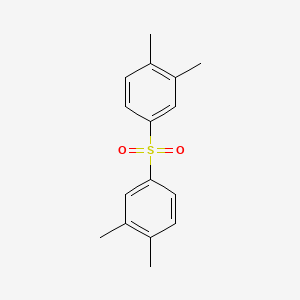

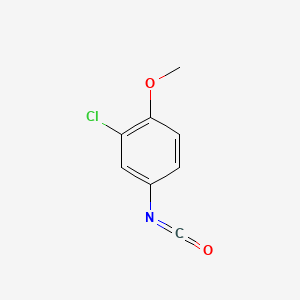

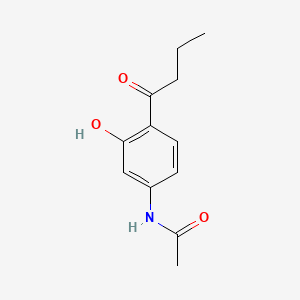

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。